Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate
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Overview
Description
Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate include:
Indole derivatives: These compounds share similar structural features and are known for their diverse biological activities.
Trifluoromethyl-containing drugs: Compounds such as ubrogepant contain the trifluoromethyl group and exhibit unique pharmacological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-20-12(18)7-10(17)9-6-8(13(14,15)16)4-5-11(9)19-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWCPOROHFOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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